molecular formula C20H18FN3O4S B2769518 N-(2-ethylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1251569-76-2

N-(2-ethylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2769518
CAS RN: 1251569-76-2
M. Wt: 415.44
InChI Key: SDWDUJLFTOMCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridazine ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms. Attached to this ring is a sulfonyl group, which is known to contribute to the polarity and reactivity of molecules. The compound also contains an amide group, which can participate in hydrogen bonding and can affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could potentially be reduced to a sulfide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfonyl groups could increase its polarity and potentially its solubility in water. The aromatic rings could contribute to its stability and possibly its color .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could explore its synthesis, properties, and potential applications. This could include testing its biological activity, studying its reactivity under various conditions, and investigating its potential uses in fields like medicinal chemistry or material science .

properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-2-14-6-3-4-9-17(14)22-18(25)13-24-20(26)11-10-19(23-24)29(27,28)16-8-5-7-15(21)12-16/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDUJLFTOMCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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